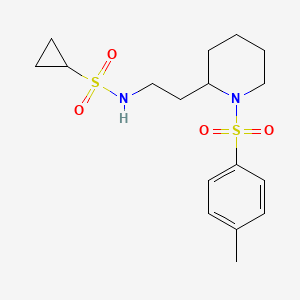

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-14-5-7-17(8-6-14)25(22,23)19-13-3-2-4-15(19)11-12-18-24(20,21)16-9-10-16/h5-8,15-16,18H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKLJAJNATOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the sulfonamide formation, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Wissenschaftliche Forschungsanwendungen

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide with structurally related sulfonamide derivatives from the evidence, focusing on molecular features and synthetic approaches:

Key Structural and Functional Differences:

Heterocyclic Core: The target compound employs a piperidine-tosyl system, whereas analogs use imidazo-pyrrolo-pyrazine or dihydrodipyrrolo-pyridine cores. The latter are larger, aromatic systems that may enhance π-π stacking in target binding .

Substituent Effects :

- The tosyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity compared to hydroxyethyl or methylsulfonylethyl groups in analogs .

- Ethyl and methyl substituents on cyclopentyl/piperidine rings modulate lipophilicity and steric accessibility .

Synthesis :

- Analogs frequently employ transition-metal catalysis (e.g., Pd, Cu) for heterocycle formation, whereas the target compound’s synthesis likely relies on simpler sulfonamide coupling .

- Microwave-assisted reactions and advanced purification (RP-HPLC) are critical for analogs with complex heterocycles .

Research Findings and Implications

- Bioactivity Trends : Compounds with imidazo-pyrrolo-pyrazine cores (e.g., ) show higher reported bioactivity in kinase assays compared to piperidine-based sulfonamides, likely due to enhanced target engagement via aromatic interactions.

- Metabolic Stability : The cyclopropane ring in all compounds improves resistance to oxidative metabolism, but the tosyl group in the target compound may increase susceptibility to enzymatic hydrolysis .

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl ) enhance aqueous solubility relative to the more lipophilic tosyl-piperidine system.

Biologische Aktivität

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a cyclopropane ring , and a sulfonamide group , which contribute to its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide |

| Molecular Formula | C17H26N2O4S2 |

| CAS Number | 1251543-01-7 |

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Neurotransmitter Receptors : The piperidine moiety can interact with various neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can modulate biochemical pathways linked to various diseases.

Pharmacological Effects

Research indicates that this compound may have multiple pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly due to the sulfonamide group’s ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- CNS Activity : Given its structure, it may exhibit central nervous system (CNS) effects, potentially acting as an analgesic or anxiolytic agent.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Assessment : A neuropharmacological evaluation showed that this compound could modulate serotonin receptors in vitro, suggesting possible applications in treating mood disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Borate and sulfonamide groups | Anticancer properties |

| Piperidine Derivatives | Various substituents on the piperidine ring | Diverse pharmacological profiles |

This compound stands out due to its specific combination of structural elements that enhance its biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.